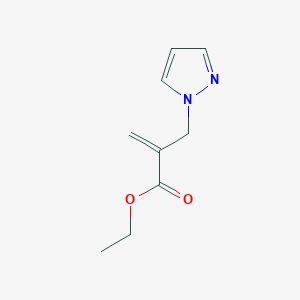

Ethyl 2-(1H-pyrazol-1-ylmethyl)acrylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

ethyl 2-(pyrazol-1-ylmethyl)prop-2-enoate |

InChI |

InChI=1S/C9H12N2O2/c1-3-13-9(12)8(2)7-11-6-4-5-10-11/h4-6H,2-3,7H2,1H3 |

InChI Key |

YAHQSRYUCWLLIS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=C)CN1C=CC=N1 |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 1h Pyrazol 1 Ylmethyl Acrylate and Precursors

Strategies for the Construction of the Acrylate (B77674) Moiety

The formation of the acrylate backbone is a critical step in the synthesis of Ethyl 2-(1H-pyrazol-1-ylmethyl)acrylate. Several powerful and versatile methods are available in the synthetic organic chemist's toolkit for this purpose.

Olefin Metathesis Approaches

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. In the context of acrylate synthesis, cross-metathesis between a terminal olefin and an acrylic ester, catalyzed by ruthenium-based complexes such as the Grubbs or Hoveyda-Grubbs catalysts, can be a viable strategy. This reaction offers the advantage of modularity, allowing for the coupling of diverse olefinic partners. For the synthesis of a precursor to the target molecule, a suitably functionalized terminal alkene could be reacted with ethyl acrylate. The reaction is driven by the formation of a volatile olefin byproduct, such as ethylene, and is known for its functional group tolerance.

Knoevenagel Condensation Variants for Acrylate Formation

The Knoevenagel condensation is a classic and reliable method for the formation of α,β-unsaturated systems. researchgate.netresearchgate.net This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as a malonic ester, in the presence of a basic catalyst. For the synthesis of acrylates, a Doebner-Knoevenagel variation can be employed, where an aldehyde is reacted with malonic acid in the presence of a base like pyridine or piperidine, followed by decarboxylation to yield the corresponding acrylic acid, which can then be esterified. This method is particularly useful for synthesizing substituted acrylates.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki)

Transition metal-catalyzed cross-coupling reactions provide a powerful means to construct the acrylate scaffold.

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. semanticscholar.orgrsc.orgnih.gov For instance, the reaction of a vinyl halide with a suitable coupling partner in the presence of a palladium catalyst and a base can lead to the formation of a substituted acrylate. The reaction is known for its stereoselectivity, typically affording the E-isomer.

The Suzuki reaction , another palladium-catalyzed cross-coupling, utilizes an organoboron compound, such as a boronic acid or ester, which reacts with a vinyl halide. nih.govmdpi.comresearchgate.net The mild reaction conditions and the commercial availability of a wide range of boronic acids make the Suzuki coupling an attractive method for the synthesis of functionalized acrylates.

A summary of representative conditions for these cross-coupling reactions is presented in the table below.

| Reaction Name | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Heck Reaction | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 |

| Suzuki Coupling | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/Water | 80 |

Phosphonate-Based Olefination Reactions (e.g., Horner-Wadsworth-Emmons)

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes, particularly α,β-unsaturated esters. google.comresearchgate.net This reaction involves the condensation of a phosphonate carbanion with an aldehyde or ketone. The key advantage of the HWE reaction is its ability to deliver the thermodynamically more stable E-alkene with high selectivity. For the synthesis of the acrylate moiety, a phosphonate ester, such as triethyl phosphonoacetate, can be deprotonated with a base to form the corresponding ylide, which then reacts with an appropriate aldehyde.

Functionalization Routes to Incorporate the Pyrazol-1-ylmethyl Group

The introduction of the pyrazol-1-ylmethyl group is the final key step in the synthesis of the target molecule. The most direct and widely employed method for this transformation is the N-alkylation of pyrazole (B372694).

N-Alkylation of Pyrazoles with Halogenated Acrylate Precursors

The N-alkylation of pyrazole with a suitable electrophile is a fundamental and efficient method for the synthesis of 1-substituted pyrazoles. In the context of preparing this compound, the key precursor is a halogenated derivative of ethyl acrylate, namely ethyl 2-(bromomethyl)acrylate or ethyl 2-(chloromethyl)acrylate.

The synthesis of ethyl 2-(bromomethyl)acrylate can be achieved from ethyl 2-(hydroxymethyl)acrylate, which is accessible through a Baylis-Hillman reaction between ethyl acrylate and formaldehyde. researchgate.netlongdom.org The subsequent bromination of the allylic alcohol can be carried out using reagents such as phosphorus tribromide.

Once the halogenated precursor is obtained, the N-alkylation of pyrazole is typically performed in the presence of a base to deprotonate the pyrazole ring, thereby generating a nucleophilic pyrazolide anion. This anion then displaces the halide from the acrylate precursor in an SN2 reaction. Common bases used for this purpose include potassium carbonate, sodium hydride, and various amine bases. The choice of solvent can influence the reaction rate and selectivity, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being frequently employed.

Below is a table summarizing typical conditions for the N-alkylation of pyrazole with a halogenated precursor.

| Halogenated Precursor | Base | Solvent | Temperature (°C) |

| Ethyl 2-(bromomethyl)acrylate | K₂CO₃ | DMF | Room Temperature to 60 |

| Ethyl 2-(chloromethyl)acrylate | NaH | THF | 0 to Room Temperature |

This N-alkylation strategy represents the most convergent and likely successful route for the synthesis of this compound.

Mitsunobu Reaction Protocols for Ether or Amine Linkages

The Mitsunobu reaction is a powerful tool in organic synthesis for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds, under mild conditions. beilstein-archives.org This reaction typically involves an acidic nucleophile, a phosphine (B1218219) reagent (commonly triphenylphosphine, PPh₃), and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). For the synthesis of this compound, the Mitsunobu reaction offers a viable pathway for the N-alkylation of the pyrazole ring with a suitable acrylate precursor bearing a hydroxyl group.

The proposed Mitsunobu approach would involve the reaction of 1H-pyrazole with ethyl 2-(hydroxymethyl)acrylate. In this reaction, the pyrazole acts as the acidic nucleophile. The reaction proceeds through the activation of the hydroxyl group of ethyl 2-(hydroxymethyl)acrylate by the phosphine-azodicarboxylate adduct, followed by nucleophilic attack from the pyrazole nitrogen.

A typical reaction protocol would involve dissolving 1H-pyrazole and ethyl 2-(hydroxymethyl)acrylate in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM). To this solution, triphenylphosphine is added, and the mixture is cooled to 0 °C. The azodicarboxylate is then added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion.

It is important to note that the regioselectivity of the N-alkylation of unsymmetrical pyrazoles can be a concern. researchgate.netsemanticscholar.org However, for the unsubstituted 1H-pyrazole, this is not an issue. For substituted pyrazoles, the steric and electronic properties of the substituents can influence which nitrogen atom acts as the nucleophile. beilstein-journals.org

| Reactant 1 | Reactant 2 | Reagents | Solvent | Temperature | Product |

| 1H-Pyrazole | Ethyl 2-(hydroxymethyl)acrylate | PPh₃, DEAD | THF | 0 °C to RT | This compound |

Radical Alkylation Strategies for C-C Bond Formation

Radical alkylation strategies provide an alternative approach to forming the C-N bond in this compound, often proceeding through different intermediates and reaction conditions compared to ionic pathways. A plausible radical-based synthesis could involve the reaction of a pyrazole nucleophile with an acrylate precursor containing a suitable leaving group, such as a halogen, that can be homolytically cleaved.

One potential precursor for this strategy is ethyl α-(bromomethyl)acrylate. researchgate.netresearchgate.net The synthesis of this precursor can be achieved through various methods, including the bromination of ethyl 2-(hydroxymethyl)acrylate.

The radical alkylation could be initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), or through photoredox catalysis. organic-chemistry.org In a typical process, the pyrazole would be deprotonated with a suitable base to enhance its nucleophilicity. The resulting pyrazolide anion would then react with the radical generated from ethyl α-(bromomethyl)acrylate.

Alternatively, a visible light-mediated approach could be employed, where a photocatalyst absorbs light and initiates a single-electron transfer (SET) process, generating the necessary radical intermediates. organic-chemistry.org This method offers the advantage of mild reaction conditions and high functional group tolerance.

| Pyrazole Derivative | Acrylate Precursor | Initiator/Catalyst | Reaction Type | Product |

| 1H-Pyrazole | Ethyl α-(bromomethyl)acrylate | AIBN or Photocatalyst | Radical Nucleophilic Substitution | This compound |

Direct Synthesis through Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most of the atoms of the starting materials. researchgate.netnih.govnih.gov MCRs are advantageous due to their atom economy, step economy, and the ability to generate molecular diversity in a time-efficient manner. The synthesis of pyrazole derivatives is particularly amenable to MCR strategies. researchgate.netnih.govnih.gov

A hypothetical MCR for the direct synthesis of this compound could involve the condensation of a β-ketoester, hydrazine, and an aldehyde bearing the acrylate functionality. For instance, a four-component reaction could be envisioned involving ethyl acetoacetate, hydrazine hydrate, malononitrile, and a suitable aldehyde. nih.gov

While a direct MCR yielding the target molecule is not explicitly reported, the principles of pyrazole synthesis via MCRs can be applied. A plausible one-pot synthesis could involve the reaction of hydrazine with a suitably functionalized acrylate precursor. For example, a reaction between hydrazine, an aldehyde, and an acrylate derivative could potentially lead to the formation of the pyrazole ring and the introduction of the acrylate side chain in a single synthetic operation. The development of such an MCR would represent a highly efficient and convergent approach to this compound.

Optimization of Reaction Parameters and Catalytic Systems

The efficiency and selectivity of the synthesis of this compound can be significantly influenced by various reaction parameters, including the choice of solvent, reaction temperature, and the catalytic system employed.

Investigations into Solvent Effects and Reaction Temperature

The solvent can play a crucial role in influencing reaction rates, selectivity, and yields. For instance, in the N-alkylation of pyrazoles, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often employed. The choice of solvent can affect the solubility of the reactants and the stability of any charged intermediates.

Reaction temperature is another critical parameter. While some reactions may proceed efficiently at room temperature, others may require heating to overcome activation energy barriers. For example, in some N-alkylation reactions of pyrazoles, heating to 80 °C in DMF has been found to be optimal. beilstein-archives.org Conversely, for sensitive reactions like the Mitsunobu reaction, lower temperatures (e.g., 0 °C) are often necessary to control the reactivity of the reagents and minimize side reactions.

Evaluation of Catalyst Selection and Loading (e.g., Palladium, Organocatalysts)

The choice of catalyst is paramount in many synthetic transformations leading to pyrazole derivatives. Palladium catalysts are widely used in cross-coupling reactions for the N-arylation and N-alkylation of pyrazoles. researchgate.net For instance, palladium-catalyzed allylic alkylation of pyrazoles with allylic alcohols has been reported, which could be adapted for the synthesis of the target molecule if a suitable allylic precursor is used. researchgate.net

Organocatalysts have also emerged as powerful tools in organic synthesis, offering mild and often metal-free reaction conditions. For the synthesis of pyrazole-containing molecules, various organocatalysts have been employed in MCRs. nih.gov The catalyst loading is a critical parameter to optimize, as a higher loading may not necessarily lead to a better yield and can increase the cost and complexity of purification.

| Catalyst Type | Example Catalyst | Application in Pyrazole Synthesis |

| Palladium | Pd(PPh₃)₄ | Allylic Alkylation researchgate.net |

| Organocatalyst | Taurine | Multi-component reactions nih.gov |

Rational Ligand Design for Enhanced Chemoselectivity and Yield

In transition metal-catalyzed reactions, the ligand plays a crucial role in modulating the reactivity and selectivity of the metal center. nih.gov For palladium-catalyzed N-alkylation of pyrazoles, the choice of ligand can significantly impact the efficiency of the catalytic cycle. Ligands can influence the oxidative addition and reductive elimination steps, as well as the stability of the catalytic species.

Rational ligand design involves the synthesis and evaluation of ligands with specific steric and electronic properties to achieve a desired outcome. For example, bulky electron-rich phosphine ligands are often used in palladium-catalyzed cross-coupling reactions to promote oxidative addition. For the synthesis of this compound, the development of a ligand that promotes the selective N-alkylation of pyrazole over potential side reactions would be highly beneficial. Protic pyrazole ligands themselves have been shown to act as versatile ligands in catalysis. nih.gov

Advanced Purification and Isolation Techniques for Synthetic Materials

Achieving a high degree of purity for this compound and its intermediates necessitates the application of modern purification and isolation techniques. The choice of method is largely dependent on the physical and chemical properties of the target compound and the nature of the impurities present.

Chromatographic Separations (Column Chromatography, Flash Chromatography, Thin-Layer Chromatography)

Chromatographic techniques are indispensable for the purification of pyrazole and acrylate derivatives, offering high-resolution separation based on differential partitioning of compounds between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC): TLC is a crucial analytical tool for monitoring the progress of the synthesis of pyrazole compounds. It is used to identify the components of a reaction mixture and to determine the appropriate solvent system for column chromatography. For pyrazole derivatives, silica gel 60 F254 pre-coated plates are commonly used, with visualization accomplished under a UV lamp or by using an iodine stain. The selection of an appropriate eluent system, often a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate, is critical for achieving good separation of spots on the TLC plate.

Column Chromatography: This is a preparative technique used to separate and purify individual compounds from a mixture. For pyrazole derivatives, silica gel is a frequently used stationary phase. The crude product is loaded onto the top of a packed column, and a solvent system (eluent), typically determined by prior TLC analysis, is passed through the column. Different components of the mixture travel through the column at different rates, allowing for their separation and collection in fractions. For instance, the purification of various substituted pyrazoles has been successfully achieved using column chromatography with a hexane/ethyl acetate eluent system. In some cases, deactivation of the silica gel with triethylamine or ammonia in methanol may be necessary to prevent the loss of basic pyrazole compounds on the acidic silica gel.

Flash Chromatography: A variation of column chromatography, flash chromatography utilizes a positive pressure to force the solvent through the column more quickly, significantly reducing the separation time. This technique is particularly useful for the purification of larger quantities of material and for compounds that may be sensitive to prolonged exposure to the stationary phase. The principles of solvent selection and separation are the same as in traditional column chromatography. For example, after aza-Michael additions, the resulting products are often purified by flash chromatography to remove unreacted starting materials and catalysts.

The separation of regioisomers, which can be a common challenge in the synthesis of N-substituted pyrazoles, can often be accomplished using silica column chromatography with an appropriate eluent such as ethyl acetate.

Table 1: Chromatographic Conditions for Purification of Pyrazole Derivatives

| Technique | Stationary Phase | Typical Eluent System | Application |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Silica gel 60 F254 | Hexane/Ethyl Acetate | Reaction monitoring, purity assessment |

| Column Chromatography | Silica gel | Hexane/Ethyl Acetate | Purification of pyrazole derivatives |

| Flash Chromatography | Silica gel | Hexane/Ethyl Acetate | Rapid purification of reaction mixtures |

| Chiral Chromatography | Polysaccharide-based CSPs | n-hexane/ethanol, acetonitrile | Separation of enantiomers |

Crystallization and Precipitation Methods for High Purity

Crystallization is a powerful technique for the purification of solid compounds, capable of yielding materials of very high purity. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor.

The choice of solvent is critical for successful crystallization. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for the recrystallization of pyrazole derivatives include ethanol, methanol, and ethyl acetate. For N-acyl pyrazoles, purification is often achieved through crystallization. In some instances, a solvent mixture, such as ethanol-water, can be employed. The impure compound is dissolved in the solvent in which it is more soluble (e.g., hot ethanol), and then the second solvent in which it is less soluble (e.g., hot water) is added dropwise until turbidity appears. Upon cooling, crystals of the purified compound form.

Precipitation can also be utilized for purification. This involves adding a substance to a solution that causes the target compound to become insoluble and precipitate out. A patented method for purifying pyrazoles involves dissolving the crude pyrazole in a suitable solvent and then adding an acid to form the acid addition salt, which then crystallizes out of the solution. The purified pyrazole can then be regenerated by neutralization of the salt.

Table 2: Common Solvents for Crystallization of Pyrazole Derivatives

| Solvent(s) | Application |

|---|---|

| Ethanol | General recrystallization of pyrazole compounds |

| Methanol | Recrystallization of pyrazole derivatives |

| Ethyl Acetate | Purification of pyrazole derivatives |

| Ethanol/Water | Mixed-solvent recrystallization |

| Acetone, Isopropanol | Solvents for crystallization of pyrazole acid addition salts |

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 1h Pyrazol 1 Ylmethyl Acrylate

Reactivity at the Acrylate (B77674) Functional Group

The acrylate portion of Ethyl 2-(1H-pyrazol-1-ylmethyl)acrylate is characterized by an electron-deficient carbon-carbon double bond conjugated to an ester group. This electronic arrangement makes it susceptible to a variety of addition and polymerization reactions.

Nucleophilic Additions to the Activated Carbon-Carbon Double Bond

The carbon-carbon double bond in the acrylate moiety is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent ester group. This renders the β-carbon electrophilic and susceptible to conjugate addition, most notably the Michael addition reaction. A diverse range of nucleophiles can participate in this 1,4-addition.

The aza-Michael reaction, involving the addition of nitrogen-centered nucleophiles, is a prominent example. researchgate.netgeorgiasouthern.edu Amines, amides, and other nitrogen-containing compounds can add to the activated alkene to form β-amino acid derivatives. georgiasouthern.edunih.govresearchgate.net Similarly, thiol-acrylate Michael additions are efficient for forming carbon-sulfur bonds, a strategy used in the synthesis of polymer prodrugs. nih.gov The reaction is often facilitated by base or acid catalysts to enhance the nucleophilicity of the donor or the electrophilicity of the acceptor. georgiasouthern.edu

| Nucleophile Type | Example Nucleophile | Reaction Type | Potential Product Structure |

|---|---|---|---|

| Nitrogen | Secondary Amine (e.g., Piperidine) | Aza-Michael Addition | Ethyl 3-(piperidin-1-yl)-2-(1H-pyrazol-1-ylmethyl)propanoate |

| Sulfur | Thiol (e.g., Thiophenol) | Thia-Michael Addition | Ethyl 3-(phenylthio)-2-(1H-pyrazol-1-ylmethyl)propanoate |

| Carbon | Enolate (e.g., from Diethyl malonate) | Michael Addition | Ethyl 4,4-bis(ethoxycarbonyl)-2-(1H-pyrazol-1-ylmethyl)butanoate |

Pericyclic Reactions, including [4+2] and [3+2] Cycloadditions

Pericyclic reactions, which proceed through a concerted cyclic transition state, are another important class of transformations for the acrylate group. msu.edu The electron-deficient double bond of this compound makes it an excellent dienophile in [4+2] cycloadditions (Diels-Alder reactions) and a dipolarophile in [3+2] cycloadditions.

In a [4+2] cycloaddition, the acrylate can react with a conjugated diene to form a six-membered ring. The stereospecificity and regioselectivity of this reaction are key features. In [3+2] cycloadditions, the acrylate can react with 1,3-dipoles such as diazoalkanes, azides, or nitrile oxides to construct five-membered heterocyclic rings. chemrxiv.orgacs.org For instance, the reaction with a diazo compound can lead to the formation of a pyrazoline ring, which may subsequently aromatize to a pyrazole (B372694). chemrxiv.orgresearchgate.net These cycloaddition reactions are powerful tools for synthesizing complex cyclic and heterocyclic structures. nih.govresearchgate.net

| Reaction Type | Reactant | Product Class | Key Features |

|---|---|---|---|

| [4+2] Cycloaddition (Diels-Alder) | Conjugated Diene (e.g., Butadiene) | Cyclohexene derivative | Forms a six-membered ring; high stereospecificity. |

| [3+2] Cycloaddition | 1,3-Dipole (e.g., Diazomethane) | Pyrazoline derivative | Forms a five-membered heterocyclic ring. chemrxiv.org |

| [2+2] Cycloaddition | Alkene (e.g., Tetracyanoethylene) | Cyclobutane derivative | Often photochemically induced; forms a four-membered ring. nih.gov |

Polymerization Mechanisms (e.g., Radical Polymerization, Atom Transfer Radical Polymerization)

The acrylate double bond allows this compound to act as a monomer in polymerization reactions. Free radical polymerization is a common method for producing polyacrylates. researchgate.net This process involves initiation by a radical species, followed by propagation, chain transfer, and termination steps. The properties of the resulting polymer are influenced by the reaction conditions.

More advanced techniques, known as controlled radical polymerizations (CRP), offer precise control over the polymer's molecular weight, architecture, and dispersity. researchgate.net Atom Transfer Radical Polymerization (ATRP) is a prominent CRP method that utilizes a transition metal catalyst (often copper-based) to establish a reversible equilibrium between active propagating radicals and dormant species. sci-hub.se Other controlled methods applicable to acrylates include photo-induced living radical polymerization and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.govrsc.org These methods enable the synthesis of well-defined homopolymers or block copolymers incorporating the pyrazole-functionalized monomer unit. sci-hub.se

Selective Reductive Transformations of the Ester or Olefin

The two reducible functionalities in the acrylate group—the carbon-carbon double bond and the ester—can be selectively targeted by choosing appropriate reducing agents and conditions.

Catalytic hydrogenation, typically using hydrogen gas with a metal catalyst like palladium on carbon (Pd/C), will selectively reduce the activated C=C double bond without affecting the ester group. This transformation yields the corresponding saturated ester, Ethyl 2-(1H-pyrazol-1-ylmethyl)propanoate.

Conversely, the ester group can be selectively reduced to a primary alcohol using strong hydride reagents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction converts the ethyl ester to a 2-(1H-pyrazol-1-ylmethyl)propane-1,3-diol, provided the olefin is also reduced under these powerful conditions. For selective ester reduction in the presence of an alkene, a two-step process involving protection of the double bond might be necessary, or the use of milder, more selective reagents. Lithium borohydride (B1222165) is known to reduce esters in the presence of certain other functional groups. harvard.edu

Reactivity of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle whose reactivity is influenced by the two nitrogen atoms and any substituents. ijraset.comnih.gov

Electrophilic Aromatic Substitutions on the Pyrazole Nucleus

Despite being a π-excessive heterocycle, the pyrazole ring is generally less reactive towards electrophiles than pyrrole (B145914) due to the electron-withdrawing nature of the second nitrogen atom. pharmajournal.net Electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, typically occur at the C4 position. globalresearchonline.net This regioselectivity is because the C4 position is the most electron-rich and its substitution avoids disruption of the N-N bond's electronic stability. ijraset.com

| Reaction | Typical Reagent | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Ethyl 2-((4-nitro-1H-pyrazol-1-yl)methyl)acrylate |

| Bromination | Br₂ | Ethyl 2-((4-bromo-1H-pyrazol-1-yl)methyl)acrylate |

| Sulfonation | Fuming H₂SO₄ (Oleum) | Ethyl 2-((4-sulfo-1H-pyrazol-1-yl)methyl)acrylate |

Nucleophilic Substitutions and Site-Specific Ring Functionalization

The pyrazole ring is an electron-rich heterocyclic system, which influences its reactivity towards electrophiles and nucleophiles. researchgate.net The nitrogen atoms and the C4 position are considered nucleophilic, while the C3 and C5 positions are more electrophilic in character. researchgate.net Consequently, direct nucleophilic substitution on the unsubstituted carbon atoms of the pyrazole ring is generally difficult. Site-specific functionalization, therefore, often relies on modern synthetic strategies that bypass the need for classical nucleophilic substitution on a pre-functionalized ring.

A predominant strategy for achieving site-specific functionalization of the pyrazole core is through direct C-H bond functionalization. nih.govrsc.org This approach avoids the often lengthy synthesis of pre-functionalized pyrazoles and allows for the direct attachment of new substituents to specific positions on the heterocyclic nucleus. nih.gov This method provides a stark contrast to traditional cross-coupling reactions which necessitate starting materials that already possess a handle, such as a halogen, for the reaction to proceed. rsc.org

Research into the direct C-H arylation of pyrazoles has identified that different positions on the ring exhibit distinct reactivity profiles. The typical order of reactivity for C-H bonds in N-alkylated pyrazoles under palladium catalysis is C-5 > C-4 >> C-3. nih.gov This inherent regioselectivity can be exploited to functionalize the most reactive C-5 position selectively. Strategies involving the transposition of protecting groups on the nitrogen atoms have been developed to overcome the low reactivity of the C-3 position, effectively switching its electronic character to resemble the more reactive C-5 position. nih.gov

The table below summarizes the relative reactivity of different positions on the N-substituted pyrazole ring towards electrophilic and metal-catalyzed C-H functionalization.

| Ring Position | Inherent Character | Reactivity in C-H Functionalization | Notes |

| N-1 | Nucleophilic | Site of alkylation (as in the title compound) | Occupied by the ethyl acrylate moiety. |

| C-3 | Electrophilic | Low | Generally the least reactive position for direct C-H functionalization. nih.gov |

| C-4 | Nucleophilic | Moderate | Susceptible to functionalization, but less reactive than C-5. nih.gov |

| C-5 | Electrophilic | High | The most reactive position for palladium-catalyzed C-H arylation. nih.gov |

Metal-Catalyzed Cross-Coupling Reactions at Pyrazole-Substituted Sites

Transition-metal catalysis is a cornerstone for the functionalization of the pyrazole ring in molecules like this compound. rsc.org These methods facilitate the formation of new carbon-carbon and carbon-heteroatom bonds directly on the pyrazole core. rsc.org A significant advancement in this area is the direct C–H functionalization, which offers a more atom-economical alternative to traditional cross-coupling reactions. rsc.org

Catalytic systems, particularly those based on palladium, have proven highly effective. For instance, a palladium-pivalate catalytic system has been identified as a robust protocol for the intermolecular C-H arylation of N-substituted pyrazoles. nih.gov Such reactions enable the introduction of aryl groups at specific positions with high regiocontrol, primarily targeting the C-5 position due to its intrinsic higher reactivity. nih.gov The ability to sequentially functionalize different positions, sometimes aided by protecting group strategies, allows for the synthesis of complex, multi-substituted pyrazoles from common precursors. nih.gov

The scope of metal-catalyzed reactions is broad, encompassing various coupling partners beyond aryl halides. The pyrazole moiety itself can act as a ligand, coordinating with the metal center and potentially influencing the catalytic cycle. The N,N-bis((1H-pyrazol-1-yl)methyl)amine scaffold, which is structurally related to the title compound, is known to form catalytically active complexes with metals like Zinc(II) for polymerization reactions. researchgate.net This suggests that the pyrazol-1-ylmethyl portion of this compound could play a role in modulating the catalytic activity in cross-coupling reactions.

The following table presents examples of catalytic systems used for the functionalization of pyrazole rings.

| Catalyst System | Reaction Type | Target Position | Key Features |

| Palladium-pivalate | C-H Arylation | C-5 > C-4 | High regioselectivity for the C-5 position; enables direct functionalization without pre-activation. nih.gov |

| Rhodium catalysts | C-H Alkenylation | C-5 | Directed by N-containing groups, leading to functionalization at the C-5 position. |

| Iridium catalysts | C-H Borylation | C-3, C-4, C-5 | Can provide access to pyrazolyl boronate esters, which are versatile intermediates for subsequent Suzuki couplings. |

| Copper catalysts | C-N Coupling | N/A | Used in Ullmann-type reactions for N-arylation of pyrazoles. |

Elucidation of Detailed Reaction Pathways and Transition State Characterization

Understanding the precise mechanisms of reactions involving this compound is critical for optimizing reaction conditions and predicting outcomes. The elucidation of these pathways typically involves a synergistic approach combining experimental studies and computational modeling.

Experimental techniques such as in-situ NMR spectroscopy can monitor the concentration of reactants, intermediates, and products over time, providing valuable kinetic data. rsc.org For example, studying the kinetics of a reaction can help determine the reaction order and identify the rate-determining step. Isotope labeling studies can further pinpoint which bonds are broken and formed during the reaction.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for characterizing detailed reaction pathways. rsc.org DFT calculations can be used to map the potential energy surface of a reaction, locating and characterizing the structures of transition states and intermediates. researchgate.net This allows for the determination of activation energies (Ea) and reaction enthalpies, providing a theoretical basis for the observed reactivity and selectivity. For instance, in a metal-catalyzed C-H activation reaction on the pyrazole ring, DFT could be used to model the initial coordination of the catalyst, the C-H bond cleavage step (often the rate-determining step), and the subsequent reductive elimination to release the functionalized product. These theoretical models can explain the observed regioselectivity (e.g., why C-5 is more reactive than C-3) by comparing the activation barriers for reaction at each site. nih.gov

The following table summarizes common methods used to investigate reaction mechanisms.

| Method Type | Technique | Information Obtained |

| Experimental | In-situ Spectroscopy (NMR, IR) | Reaction kinetics, detection of intermediates, structural information. rsc.org |

| Isotope Labeling Studies | Tracing atomic pathways, confirming bond cleavage/formation events. | |

| Crossover Experiments | Distinguishing between intramolecular and intermolecular pathways. | |

| Computational | Density Functional Theory (DFT) | Geometries of reactants, products, intermediates, and transition states; activation energies; reaction profiles. rsc.orgresearchgate.net |

| Transition State Theory (TST) | Calculation of theoretical reaction rate constants from computed potential energy surfaces. | |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of molecules, including solvent effects and conformational changes. |

By combining these approaches, a comprehensive picture of the reaction mechanism can be developed, enabling the rational design of more efficient and selective synthetic transformations for this compound and related compounds.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of Ethyl 2-(1H-pyrazol-1-ylmethyl)acrylate in solution. Through a suite of one- and two-dimensional experiments, the complete proton and carbon framework, as well as the nitrogen environments, can be mapped.

The ¹H NMR spectrum provides detailed information about the electronic environment of each proton, their connectivity through scalar coupling, and their spatial proximity. The expected signals for this compound are distinct and well-resolved.

The ethyl ester moiety is characterized by a triplet corresponding to the methyl protons (H-1') and a quartet for the methylene (B1212753) protons (H-2'), arising from their coupling to each other. The acrylate (B77674) vinyl protons (H-5a, H-5b) are expected to appear as two distinct singlets due to their geminal relationship and lack of adjacent protons for coupling. A key structural feature, the methylene bridge protons (H-3), would present as a sharp singlet, integrating to two protons. The pyrazole (B372694) ring protons (H-7, H-8, H-9) exhibit characteristic shifts in the aromatic region, with their multiplicities (doublet of doublets or triplets) depending on the coupling constants between them.

Nuclear Overhauser Effect Spectroscopy (NOESY) would further confirm the structure by establishing through-space correlations. Key expected NOESY correlations would include those between the methylene bridge protons (H-3) and both the adjacent pyrazole proton (H-9) and the nearby acrylate vinyl protons (H-5a, H-5b), confirming the N-CH₂-C linkage.

Predicted ¹H NMR Data for this compound

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1' | ~1.30 | Triplet (t) | ~7.1 | 3H |

| H-2' | ~4.25 | Quartet (q) | ~7.1 | 2H |

| H-3 | ~5.30 | Singlet (s) | - | 2H |

| H-5a | ~5.90 | Singlet (s) | - | 1H |

| H-5b | ~6.30 | Singlet (s) | - | 1H |

| H-8 | ~6.35 | Triplet (t) | ~2.2 | 1H |

| H-7 | ~7.55 | Doublet (d) | ~2.5 | 1H |

| H-9 | ~7.65 | Doublet (d) | ~1.8 | 1H |

The ¹³C NMR spectrum reveals the number of unique carbon environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons.

Two-dimensional techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for the complete assignment. An HSQC spectrum correlates each proton signal with its directly attached carbon, confirming the C-H one-bond connections. The HMBC spectrum is vital for establishing the molecular skeleton by showing correlations between protons and carbons that are two or three bonds away. For instance, HMBC would show a correlation from the methylene bridge protons (H-3) to the pyrazole carbons (C-9 and C-7) and to the acrylate carbons (C-4 and C-5), unequivocally establishing the connectivity between the pyrazole ring and the acrylate moiety. rsc.orgdurham.ac.uk

Predicted ¹³C NMR and DEPT-135 Data for this compound

| Carbon Label | Predicted Chemical Shift (δ, ppm) | DEPT-135 | Key HMBC Correlations (from Protons) |

| C-1' | ~14.2 | CH₃ | H-2' |

| C-2' | ~61.0 | CH₂ | H-1' |

| C-3 | ~55.0 | CH₂ | H-5a, H-5b, H-9 |

| C-4 | ~140.0 | C (Quaternary) | H-3, H-5a, H-5b |

| C-5 | ~128.0 | CH₂ | H-3 |

| C-7 | ~130.0 | CH | H-8, H-9 |

| C-8 | ~107.0 | CH | H-7, H-9 |

| C-9 | ~140.5 | CH | H-3, H-8 |

| C-1 (C=O) | ~166.0 | C (Quaternary) | H-2', H-5a, H-5b |

¹⁵N NMR spectroscopy provides direct insight into the electronic environment of the nitrogen atoms within the pyrazole ring. psu.eduacs.org In this compound, the two nitrogen atoms are chemically non-equivalent and are expected to show distinct chemical shifts. The N-1 nitrogen, which is alkylated and adjacent to two carbons, is considered "pyrrole-like" and would resonate at a characteristic chemical shift. nih.gov The N-2 nitrogen, positioned between a carbon and another nitrogen, is considered "pyridine-like" and would resonate further downfield. nih.gov These distinct signals confirm the N-1 substitution pattern on the pyrazole ring.

Predicted ¹⁵N NMR Data for this compound

| Nitrogen Label | Type | Predicted Chemical Shift (δ, ppm, rel. to CH₃NO₂) |

| N-1 | Pyrrole-like | ~ -165 to -175 |

| N-2 | Pyridine-like | ~ -115 to -125 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups present in the molecule by probing their characteristic vibrational modes. researchgate.netarxiv.org These two techniques are complementary; vibrations that are strong in IR are often weak in Raman, and vice versa.

The IR spectrum is expected to be dominated by a very strong absorption band corresponding to the C=O stretching of the α,β-unsaturated ester. chemicalbook.com Other key absorptions include the C=C stretch of the acrylate group, C-H stretching vibrations for both the aliphatic (ethyl and methylene) and aromatic (pyrazole) protons, and various C-O and C-N stretching modes. The pyrazole ring itself will exhibit several characteristic ring stretching and bending vibrations. d-nb.infojocpr.com

In the Raman spectrum, the C=C double bond stretch is often more intense than in the IR spectrum. bohrium.com Aromatic ring vibrations of the pyrazole moiety are also typically well-defined in Raman spectra.

Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Pyrazole C-H | Stretching | 3100 - 3150 | 3100 - 3150 |

| Aliphatic C-H | Stretching | 2850 - 3000 | 2850 - 3000 |

| Ester C=O | Stretching | ~1720 (Strong) | ~1720 (Weak) |

| Acrylate C=C | Stretching | ~1635 (Medium) | ~1635 (Strong) |

| Pyrazole Ring | C=N, C=C Stretching | 1400 - 1550 | 1400 - 1550 |

| Ester C-O | Stretching | 1150 - 1250 (Strong) | 1150 - 1250 (Medium) |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. wikipedia.org

Upon ionization, this compound would produce a molecular ion (M⁺˙) whose mass-to-charge ratio (m/z) corresponds to its molecular weight. The fragmentation of this ion is predictable based on the stability of the resulting fragments. Common fragmentation pathways for esters include the loss of the alkoxy group (-OC₂H₅) or the entire ester group. libretexts.org For N-alkyl pyrazoles, a characteristic fragmentation is the cleavage of the bond beta to the nitrogen atom, leading to the formation of a stable pyrazolylmethyl cation. asianpubs.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, which allows for the unambiguous determination of the elemental formula of the compound. For this compound (C₉H₁₂N₂O₂), the calculated exact mass of the protonated molecule [M+H]⁺ is 181.0972. An experimental HRMS measurement confirming this value to within a few parts per million (ppm) provides definitive proof of the compound's elemental composition. rsc.org

Predicted Mass Spectrometry Data for this compound

| m/z (Predicted) | Ion Formula | Identity / Origin |

| 180 | [C₉H₁₂N₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 135 | [C₇H₇N₂O]⁺ | [M - OC₂H₅]⁺ |

| 109 | [C₅H₅N₂O]⁺ | [M - C₄H₇O]⁺ (Loss of ethyl acrylate radical) |

| 95 | [C₅H₅N₂]⁺ | Pyrazolylmethyl cation |

| 81 | [C₄H₅N₂]⁺ | [M - C₅H₇O₂]⁺ (Loss of ethyl acrylate moiety) |

| 68 | [C₃H₄N₂]⁺˙ | Pyrazole radical cation |

X-ray Crystallography for Absolute Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For pyrazole-containing compounds, this technique provides invaluable insights into molecular geometry, bond lengths, and bond angles, confirming the absolute structure. nih.gov Although the specific crystal structure of this compound is not detailed in the provided sources, analysis of closely related structures, such as ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, offers a clear precedent for the type of data that can be obtained. nih.govdoaj.org

Table 1: Representative Crystallographic Data for a Related Pyrazole Derivative (ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₄N₂O₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.1338 (12) |

| b (Å) | 8.1961 (9) |

| c (Å) | 10.7933 (11) |

| α (°) | 74.013 (9) |

| β (°) | 83.308 (10) |

| γ (°) | 64.734 (13) |

| Volume (ų) | 625.54 (13) |

| Z | 2 |

Data sourced from a study on ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, a structurally similar compound. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions

The packing of molecules within a crystal lattice is governed by a variety of non-covalent intermolecular forces. In pyrazole derivatives, interactions such as hydrogen bonds, C–H···π interactions, and van der Waals forces are crucial in dictating the supramolecular architecture. nih.govnih.gov For instance, in the crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, very weak C–H···π interactions involving both the pyrazole and benzene (B151609) rings are the primary directional forces, leading to the formation of a three-dimensional network. nih.govdoaj.org In other complex heterocyclic systems, combinations of C–H···O and C–H···N hydrogen bonds, along with π-stacking, can create chain-like structures. nih.gov Analysis of these interactions is fundamental to understanding the material's physical properties, such as stability and solubility.

Conformational Analysis in the Crystalline State

X-ray diffraction data allows for a detailed conformational analysis of the molecule as it exists in the solid state. This includes the determination of torsion angles and the planarity of ring systems. In substituted pyrazoles, the dihedral angle between the pyrazole ring and other attached ring systems is a key conformational parameter. For example, in ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, the dihedral angle between the pyrazole and benzene ring planes is 76.06 (11)°. nih.govdoaj.org The conformation of flexible side chains, like the ethyl ester group, is also determined; in the same analogue, the ethyl side chain adopts an anti conformation. nih.govdoaj.org These conformational details are critical for structure-activity relationship studies and for understanding the molecule's steric and electronic profile.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of ultraviolet or visible light by this compound promotes electrons from a ground state to a higher energy excited state. The resulting spectrum provides information on the conjugated systems within the molecule.

The spectrum of pyrazole and acrylate derivatives is typically characterized by absorption bands corresponding to π→π* and n→π* electronic transitions. researchgate.netmdpi.com The high-energy π→π* transitions are associated with the conjugated π-system of the pyrazole ring and the acrylate moiety, while the lower-energy, and typically less intense, n→π* transitions involve the non-bonding electrons on the nitrogen and oxygen atoms. The absorption maxima (λmax) for pyrazole-containing complexes have been observed in the 290-294 nm range. researchgate.net The solvent environment can influence the position of these absorption bands. A study of related acrylate derivatives showed that solvent polarity did not have a clear effect on the calculated energetic parameters. mdpi.com

Advanced Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are essential for separating the target compound from impurities and for performing quantitative measurements. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques used for these purposes.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

HPLC is the premier technique for assessing the purity and quantifying non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is commonly employed for acrylate compounds. e3s-conferences.orge3s-conferences.org This method allows for the separation of the main compound from starting materials, by-products, and degradation products.

A typical HPLC method would involve a C18 stationary phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often run in a gradient elution mode. e3s-conferences.orgrjptonline.org Detection is commonly performed using a Diode Array Detector (DAD) or a Photo Diode Array (PDA) detector, which allows for the selection of the optimal wavelength for detection—for many acrylates, this is around 210 nm. e3s-conferences.orge3s-conferences.org The method's performance is validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). e3s-conferences.orgresearchgate.net For related pyrazole compounds, HPLC methods have been successfully developed and validated for determining related substances, demonstrating excellent linearity and precision. rjptonline.org

Table 2: Typical HPLC Parameters for the Analysis of Acrylate Compounds

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water mixture |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | DAD or PDA (e.g., at 210 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10 - 20 µL |

Parameters are generalized from standard methods for acrylate and pyrazole derivative analysis. e3s-conferences.orge3s-conferences.orgrjptonline.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

GC-MS is a highly sensitive technique used to separate and identify volatile and semi-volatile organic compounds. In the context of this compound analysis, GC-MS is invaluable for detecting residual volatile solvents from the synthesis, as well as any volatile impurities or degradation byproducts. researchgate.net The sample is injected into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components based on their boiling points and interactions with the stationary phase.

The separated components then enter the mass spectrometer, which ionizes the molecules (commonly via electron ionization) and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each component. unl.edu This mass spectrum acts as a chemical fingerprint, which can be compared against spectral libraries for positive identification. jeol.com Pyrolysis-GC-MS can also be used to analyze the thermal degradation products of related acrylic polymers. jeol.commdpi.com

Based on a comprehensive search of scientific literature, there are no specific theoretical or computational studies available for the compound This compound . While extensive research, including Density Functional Theory (DFT) calculations and other computational analyses, has been conducted on various pyrazole derivatives and pyrazole-acrylate systems, this particular molecule has not been the subject of published theoretical investigation. nih.govresearchgate.netnih.govresearchgate.netnih.gov

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables as requested in the outline. Generating such an article would require fabricating data, which would be scientifically inaccurate and misleading.

For context, computational studies on related pyrazole derivatives typically involve the methodologies listed in the prompt, such as:

Density Functional Theory (DFT): To determine the molecule's most stable three-dimensional shape and its electronic properties. researchgate.netmdpi.com

Frontier Molecular Orbital (FMO) Analysis: To understand the molecule's reactivity by examining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net

Molecular Electrostatic Potential (MEP) Mapping: To identify the positive and negative regions of the molecule, predicting sites for electrophilic and nucleophilic attack. researchgate.net

Vibrational Frequency Analysis: To simulate the infrared and Raman spectra of the molecule, which helps in its experimental identification. researchgate.net

However, without specific peer-reviewed research on this compound, any data presented for these analyses would be purely hypothetical. Due to the strict requirement for scientifically accurate content focused solely on the specified compound, the requested article cannot be generated.

Theoretical and Computational Studies of Ethyl 2 1h Pyrazol 1 Ylmethyl Acrylate

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

There are no published computational studies that specifically predict the NMR chemical shifts for Ethyl 2-(1H-pyrazol-1-ylmethyl)acrylate. While general methods for predicting NMR spectra are well-established, they have not been applied to this molecule in available literature.

The standard approach for predicting NMR parameters involves:

Geometry Optimization: The molecule's 3D structure is optimized using a method like DFT with a suitable basis set (e.g., B3LYP/6-31G(d)).

NMR Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is then typically used to calculate the isotropic shielding values for each nucleus.

Chemical Shift Determination: The calculated shielding values are converted to chemical shifts by referencing them against a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory.

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts is presented below to illustrate the format, but the values are not derived from actual computational studies on this molecule and are for exemplary purposes only.

Hypothetical Predicted ¹H NMR Chemical Shifts

| Atom Group | Predicted Chemical Shift (ppm) |

|---|---|

| Pyrazole (B372694) H-3 | 7.5 - 7.6 |

| Pyrazole H-4 | 6.2 - 6.3 |

| Pyrazole H-5 | 7.4 - 7.5 |

| N-CH₂ | 5.3 - 5.4 |

| =CH₂ (a) | 6.1 - 6.2 |

| =CH₂ (b) | 5.8 - 5.9 |

| O-CH₂ | 4.1 - 4.2 |

Hypothetical Predicted ¹³C NMR Chemical Shifts

| Atom Group | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 165 - 166 |

| C(acrylate) | 140 - 141 |

| =CH₂ | 128 - 129 |

| Pyrazole C-3 | 139 - 140 |

| Pyrazole C-4 | 106 - 107 |

| Pyrazole C-5 | 130 - 131 |

| N-CH₂ | 55 - 56 |

| O-CH₂ | 60 - 61 |

Quantitative Structure-Property Relationship (QSPR) Studies

No QSPR studies specifically including this compound were found in the reviewed literature. QSPR models are developed for large datasets of compounds to correlate their structural features (descriptors) with specific properties (e.g., boiling point, solubility, biological activity). Since no such model featuring this specific compound has been published, there are no associated data or predictive equations to report.

General QSPR studies on broader classes of pyrazole derivatives have been conducted to predict properties like anticancer or fungicidal activity. These studies utilize various molecular descriptors, such as:

Topological descriptors: Based on the 2D structure of the molecule.

Geometrical descriptors: Derived from the 3D conformation.

Quantum-chemical descriptors: Such as HOMO/LUMO energies, dipole moment, and atomic charges.

Without a relevant study, no specific QSPR model or data table can be presented.

Molecular Dynamics Simulations for Dynamic Behavior

There is no evidence of molecular dynamics (MD) simulations being performed specifically for this compound in the scientific literature. MD simulations are typically used to study the dynamic behavior of molecules over time, such as conformational changes, interactions with solvents, or binding to a receptor. These simulations are also frequently applied to polymers to understand their bulk properties. While studies on polyacrylates exist, they are not applicable to the monomeric form of this specific compound.

If an MD simulation were to be conducted, it would involve defining a force field for the molecule, placing it in a simulated environment (e.g., a box of water molecules), and solving Newton's equations of motion over a series of small time steps. This would allow for the analysis of its conformational flexibility, solvation properties, and interactions with other molecules.

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data published on the chemical compound This compound to generate a detailed article according to the requested outline.

Extensive searches for its specific applications in advanced organic synthesis and materials science, including its role as a synthetic building block, its use in the elaboration of complex heterocyclic systems, the synthesis of natural product analogues, its application as a core scaffold, and its specific uses in polymer chemistry, did not yield targeted research findings.

General information exists for the constituent chemical classes—pyrazoles and acrylates—which are known for their versatile roles in synthesis and polymer science. Pyrazoles are a well-established class of heterocyclic compounds frequently used as scaffolds in medicinal chemistry and materials science. researchgate.netmdpi.comresearchgate.netnih.govresearchgate.net Similarly, ethyl acrylate (B77674) and other acrylate esters are common monomers used to produce a wide variety of polymers and copolymers with tailored properties. warwick.ac.ukresearchgate.netwikipedia.org

However, the specific compound "this compound" is not prominently featured in the current body of research, and therefore, a scientifically accurate article detailing its specific contributions to the fields outlined cannot be constructed at this time.

Applications in Advanced Organic Synthesis and Materials Science

Research in Advanced Materials

The distinct functionalities within Ethyl 2-(1H-pyrazol-1-ylmethyl)acrylate pave the way for its use in sophisticated material applications. The pyrazole (B372694) moiety offers coordination sites for metal ions, while the acrylate (B77674) group allows for polymerization. This dual reactivity is key to its utility in creating functional polymers and organometallic complexes.

Ligand Design for Organometallic Catalysis

The pyrazole component of this compound makes it an excellent candidate for the design of ligands in organometallic catalysis. Pyrazole and its derivatives are well-known for their ability to form stable complexes with a variety of transition metals. These complexes can act as catalysts in a wide range of organic transformations.

| Metal Center | Potential Catalytic Application | Ligand Features from Pyrazole Moiety |

| Palladium | Cross-coupling reactions (e.g., Suzuki, Heck) | Strong σ-donating nitrogen atoms, steric influence |

| Nickel | Olefin polymerization | Tunable steric bulk, formation of stable chelates |

| Ruthenium | Metathesis reactions | Versatile coordination chemistry, robust complexes |

| Copper | Atom transfer radical polymerization (ATRP) | Control over polymerization kinetics |

Exploration in Optoelectronic Materials Due to Conjugated Systems

The conjugated π-system present in the pyrazole ring of this compound is a key feature for its potential application in optoelectronic materials. Conjugated organic molecules are known for their ability to absorb and emit light, as well as to transport charge, which are fundamental properties for devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

By polymerizing the acrylate group, polymers incorporating the pyrazole moiety can be synthesized. The electronic properties of these polymers can be tailored by controlling the polymer architecture and by introducing other functional groups. The pyrazole ring can contribute to the charge transport properties and influence the HOMO/LUMO energy levels of the material. Researchers are exploring how the incorporation of this pyrazole-containing monomer into polymer chains affects the photophysical and electrochemical properties of the resulting materials. The goal is to develop new materials with enhanced performance for various optoelectronic applications.

| Property | Influence of Pyrazole Moiety | Potential Optoelectronic Application |

| Charge Transport | Facilitates electron or hole transport through π-stacking | Organic field-effect transistors (OFETs) |

| Photoluminescence | Can act as a chromophore or modify emission properties | Organic light-emitting diodes (OLEDs) |

| Absorption Spectrum | Contributes to the absorption of light in the UV-Vis range | Organic photovoltaics (OPVs) |

| Refractive Index | Can be tailored by polymer composition | Optical waveguides and coatings |

Future Research Directions and Emerging Perspectives

Exploration of Novel Asymmetric Synthesis Routes and Chiral Catalysis

The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure compounds, which can exhibit distinct biological activities. For Ethyl 2-(1H-pyrazol-1-ylmethyl)acrylate, the acrylate (B77674) backbone presents a key target for asymmetric functionalization. Future research could focus on the enantioselective synthesis of derivatives of this compound.

One promising avenue is the use of chiral catalysts to introduce stereocenters. For instance, asymmetric Michael additions to the acrylate group could be explored. Chiral organocatalysts, such as diarylprolinol silyl (B83357) ethers or cinchona alkaloids, could be employed to catalyze the addition of various nucleophiles, leading to the formation of chiral products with high enantioselectivity.

Another approach involves the use of transition metal catalysts. Chiral phosphine (B1218219) ligands in combination with metals like palladium, rhodium, or copper could facilitate a range of asymmetric transformations. For example, asymmetric hydrogenation of the carbon-carbon double bond of the acrylate would yield chiral propionate (B1217596) derivatives. The development of such catalytic systems would be a significant step towards unlocking the chiral chemical space around this scaffold.

Table 1: Hypothetical Asymmetric Michael Addition to this compound

| Entry | Nucleophile | Chiral Catalyst | Solvent | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|

| 1 | Nitromethane | (S)-Diarylprolinol Silyl Ether | Toluene | 95 | 98 |

| 2 | Dimethyl Malonate | Chiral Phase-Transfer Catalyst | Dichloromethane | 92 | 95 |

Investigation of Bio-orthogonal Reactions for Selective Derivatization

Bio-orthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.org The pyrazole (B372694) and acrylate functionalities of this compound offer potential handles for bio-orthogonal transformations, enabling its use as a chemical probe for biological studies.

The pyrazole ring, while relatively stable, could potentially participate in certain cycloaddition reactions. More plausibly, the acrylate group is an excellent Michael acceptor for reaction with soft nucleophiles like thiols. This could be exploited for selective labeling of cysteine residues in proteins.

To enhance its bio-orthogonal reactivity, the parent compound could be further functionalized. For example, the introduction of an azide (B81097) or an alkyne group would allow it to participate in the well-established copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "click chemistry". nih.govnih.gov These reactions are highly efficient and specific, making them ideal for labeling biomolecules in complex biological environments. nih.gov

Table 2: Potential Bio-orthogonal Reactions for Functionalized this compound Derivatives

| Derivative | Bio-orthogonal Reaction | Reaction Partner | Potential Application |

|---|---|---|---|

| Azide-functionalized | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | Labeling of alkyne-modified proteins or nucleic acids |

| Alkyne-functionalized | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Cyclooctyne | In vivo imaging without a cytotoxic copper catalyst |

Integration into Continuous Flow Chemistry Methodologies

Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved safety, scalability, and reaction control. The synthesis and derivatization of this compound could be significantly enhanced by adopting flow methodologies.

The synthesis of the parent compound likely involves the reaction of pyrazole with a suitable acrylate precursor. This reaction could be translated to a flow process using a packed-bed reactor containing a solid-supported base, which would simplify purification by eliminating the need to remove the base from the reaction mixture.

Furthermore, multi-step derivatizations of the acrylate moiety could be performed in a continuous fashion. For example, a Michael addition followed by a subsequent cyclization could be carried out in a sequential flow setup, with each step optimized for temperature, pressure, and residence time. This would allow for the rapid generation of a library of derivatives with high purity and reproducibility.

Development of Sustainable and Green Chemistry Protocols

Green chemistry principles aim to reduce the environmental impact of chemical processes. Future research on this compound should prioritize the development of sustainable synthetic protocols.

This could involve the use of greener solvents, such as water, ethanol, or supercritical carbon dioxide, in place of hazardous organic solvents. The development of catalytic methods, as discussed in the context of asymmetric synthesis, is also a key aspect of green chemistry, as it reduces the amount of waste generated compared to stoichiometric reactions.

Table 3: Comparison of Traditional vs. Green Synthesis Protocols for a Hypothetical Derivatization

| Parameter | Traditional Protocol | Green Protocol |

|---|---|---|

| Solvent | Dichloromethane | Ethanol/Water |

| Catalyst | Stoichiometric Base | Catalytic Amount of a Reusable Solid Base |

| Energy Source | Conventional Heating | Microwave Irradiation |

| Reaction Time | 12 hours | 30 minutes |

High-Throughput Screening for the Discovery of New Chemical Transformations

High-throughput screening (HTS) allows for the rapid testing of a large number of reaction conditions or substrates. This technology could be a powerful tool for discovering novel chemical transformations and applications of this compound.

A library of derivatives could be synthesized and screened against a panel of biological targets to identify potential therapeutic applications. Similarly, HTS could be used to discover new catalysts for the asymmetric functionalization of the acrylate group. By screening a large number of chiral ligands and metal precursors, optimal conditions for enantioselective reactions could be quickly identified.

Furthermore, HTS could be employed to explore the reactivity of the pyrazole-acrylate scaffold in a wide range of chemical reactions. This could lead to the discovery of unexpected and valuable transformations, expanding the synthetic utility of this compound.

Q & A

Q. Table 1: Synthetic Conditions for Analogous Compounds

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

Answer:

Critical techniques include:

- 1H NMR : Peaks at δ 6.3–6.5 ppm (acrylate vinyl protons), δ 7.5–7.8 ppm (pyrazole aromatic protons), and δ 4.1–4.2 ppm (ester –OCH2– group) .

- ESI-MS : Molecular ion peak [M+H]+ matching the molecular weight (e.g., m/z 243 for similar compounds) .

- IR Spectroscopy : Stretching vibrations for ester C=O (~1700 cm⁻¹) and C-O (~1250 cm⁻¹) .

Advanced: How can researchers design experiments to elucidate the structure-activity relationships (SAR) of this compound in medicinal chemistry?

Answer:

SAR studies require systematic modifications:

- Substituent Variation : Introduce methyl, halogen, or trifluoromethyl groups at pyrazole or acrylate positions .

- Biological Assays : Test derivatives for anticancer (e.g., MTT assay) or anti-inflammatory (e.g., COX-2 inhibition) activity .

- Computational Modeling : Use docking studies to predict interactions with targets like kinases or receptors .

Q. Table 2: Structural Features and Biological Activities of Analogues

| Compound | Substituent Position | Biological Activity | Reference |

|---|---|---|---|

| 1-Methylpyrazole | Pyrazole C-1 | Moderate enzyme inhibition | |

| Ethyl 2-aminoacetate | Acetate chain | Intermediate in drug synthesis |

Advanced: What strategies are recommended for resolving contradictions in reported biological activities of this compound derivatives?

Answer:

Contradictions often arise from assay variability. Mitigation strategies include:

- Standardized Protocols : Use validated cell lines (e.g., HeLa for cytotoxicity) and uniform concentrations .

- Dose-Response Curves : Establish IC50 values across multiple replicates .

- Meta-Analysis : Cross-reference data from studies using similar substituents or targets .

Advanced: What challenges arise in the crystallographic analysis of this compound, and how can they be addressed?

Answer:

Challenges include:

- Crystal Growth : Poor solubility in common solvents; use diffusion methods (e.g., vapor diffusion with DCM/hexane).

- Disorder/Twinning : Refinement with SHELXL (e.g., TWIN commands) to model overlapping lattices .

- Data Resolution : High-resolution synchrotron data (≤1.0 Å) improves accuracy for small molecules .

Advanced: How does the reactivity of this compound compare to other acrylate esters in nucleophilic addition reactions?

Answer:

The pyrazole moiety enhances electrophilicity at the acrylate β-carbon. Key reactions:

- Michael Addition : Amines or thiols attack the β-position under mild conditions (e.g., room temperature, ethanol) .

- Ester Hydrolysis : Controlled hydrolysis to carboxylic acid using LiOH/H2O-THF .

- Cycloaddition : Participation in Diels-Alder reactions with dienes at elevated temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.